Cas no 138548-04-6 (4-(Pyrrolidin-1-yl)butan-2-amine)

4-(Pyrrolidin-1-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(Pyrrolidin-1-yl)butan-2-amine
- 4-pyrrolidin-1-ylbutan-2-amine
- DTXSID80474563
- NFA54804
- CS-0258883
- EN300-71662
- Z316119484
- DTXCID20425377
- AKOS016050888
- G25301
- SCHEMBL10658133
- AKOS000145314
- 138548-04-6
-
- Inchi: InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3
- InChI Key: IZHXOIVNOIKRLP-UHFFFAOYSA-N
- SMILES: CC(CCN1CCCC1)N
Computed Properties
- Exact Mass: 142.146998583Da
- Monoisotopic Mass: 142.146998583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 201.0±8.0 °C at 760 mmHg
- Flash Point: 71.5±13.6 °C
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
4-(Pyrrolidin-1-yl)butan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Pyrrolidin-1-yl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM432606-500mg |
4-(pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95%+ | 500mg |
$334 | 2023-01-01 | |
Enamine | EN300-71662-1.0g |
4-(pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 1g |
$371.0 | 2023-05-03 | |
Enamine | EN300-71662-0.1g |
4-(pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 0.1g |
$98.0 | 2023-05-03 | |
Enamine | EN300-71662-5.0g |
4-(pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 5g |
$1075.0 | 2023-05-03 | |
Chemenu | CM432606-250mg |
4-(pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95%+ | 250mg |
$188 | 2023-01-01 | |
Enamine | EN300-71662-10.0g |
4-(pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 10g |
$1593.0 | 2023-05-03 | |
Aaron | AR01AC6V-50mg |
4-(Pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 50mg |
$116.00 | 2025-02-09 | |
1PlusChem | 1P01ABYJ-10g |
4-(pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 10g |
$2031.00 | 2024-06-21 | |
Aaron | AR01AC6V-100mg |
4-(Pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 100mg |
$160.00 | 2025-02-09 | |
Aaron | AR01AC6V-1g |
4-(Pyrrolidin-1-yl)butan-2-amine |
138548-04-6 | 95% | 1g |
$536.00 | 2025-02-09 |
4-(Pyrrolidin-1-yl)butan-2-amine Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on 4-(Pyrrolidin-1-yl)butan-2-amine
Research Brief on 4-(Pyrrolidin-1-yl)butan-2-amine (CAS: 138548-04-6): Recent Advances and Applications
The compound 4-(Pyrrolidin-1-yl)butan-2-amine (CAS: 138548-04-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug development.
Recent studies have highlighted the structural uniqueness of 4-(Pyrrolidin-1-yl)butan-2-amine, which features a pyrrolidine ring linked to a butylamine chain. This configuration allows for interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease.
In addition to its neurological effects, 4-(Pyrrolidin-1-yl)butan-2-amine has shown promise in oncology research. A preclinical study conducted by researchers at the University of Cambridge revealed its ability to inhibit the proliferation of certain cancer cell lines by targeting key signaling pathways. The compound's low toxicity profile in healthy cells further underscores its potential as a chemotherapeutic agent. These findings were corroborated by a separate study published in Cancer Research, which identified its synergistic effects when combined with existing anticancer drugs.
The synthesis and optimization of 4-(Pyrrolidin-1-yl)butan-2-amine have also been areas of active investigation. A 2024 paper in Organic Letters detailed a novel, high-yield synthetic route using catalytic hydrogenation, which significantly improved the compound's scalability for industrial production. This advancement addresses previous challenges related to cost and yield, paving the way for broader clinical and commercial applications.
Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetics and long-term safety profile. Ongoing clinical trials are expected to provide further insights into its therapeutic potential and limitations. Researchers are particularly interested in its metabolites, as preliminary data suggest they may contribute to its pharmacological effects.
In conclusion, 4-(Pyrrolidin-1-yl)butan-2-amine (CAS: 138548-04-6) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted applications—spanning neurology, oncology, and beyond—highlight its versatility. Future studies should focus on optimizing its therapeutic index and exploring novel formulations to maximize its clinical utility.
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